1-(3-Cyclopropylpropanoyl)pyrrolidine-2-carboxamide
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Overview
Description
These compounds contain proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . The pyrrolidine ring is a versatile scaffold widely used in medicinal chemistry for the development of biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclopropylpropanoyl)pyrrolidine-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of L-proline with chloroacetyl chloride, followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the corresponding amide intermediate . Another approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of asymmetric organocatalysis has emerged as a powerful tool for the facile construction of complex molecular architectures, including substituted pyrrolidines .
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyclopropylpropanoyl)pyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: Conversion of pyrrolidine derivatives to pyrrolidin-2-ones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions involving the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include pyrrolidin-2-ones, alcohols, and substituted pyrrolidine derivatives .
Scientific Research Applications
1-(3-Cyclopropylpropanoyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Investigated for its potential biological activities and interactions with various enzymes.
Medicine: Explored for its potential therapeutic applications in drug discovery.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopropylpropanoyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes such as trypsin-1 and prothrombin, influencing their activity and leading to various biological effects . The compound’s structure allows it to fit into the active sites of these enzymes, modulating their function and potentially leading to therapeutic outcomes.
Comparison with Similar Compounds
1-(3-Cyclopropylpropanoyl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A versatile scaffold used in drug discovery.
Pyrrolidine-2,5-dione: Known for its biological activities and diverse functional properties.
Prolinol: A derivative of proline with significant biological activity.
Properties
IUPAC Name |
1-(3-cyclopropylpropanoyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c12-11(15)9-2-1-7-13(9)10(14)6-5-8-3-4-8/h8-9H,1-7H2,(H2,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJLQBQKTWZMBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC2CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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